molecular formula C16H14O5 B048002 Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate CAS No. 68595-46-0

Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate

Cat. No.: B048002
CAS No.: 68595-46-0
M. Wt: 286.28 g/mol
InChI Key: WVHCMUKWRQHCPT-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxybenzoyl group attached to a hydroxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The methoxybenzoyl group can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-keto-3-(3-methoxybenzoyl)benzoate.

    Reduction: Formation of 4-hydroxy-3-(3-hydroxybenzoyl)benzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a starting material in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but with different positioning of the methoxy and hydroxy groups.

    Methyl 4-hydroxybenzoate: Lacks the methoxybenzoyl group, making it less complex.

    Methyl 3,4-dihydroxybenzoate: Contains an additional hydroxy group, which can alter its reactivity and applications.

Uniqueness

Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate is unique due to the presence of both a hydroxybenzoate and a methoxybenzoyl group

Properties

IUPAC Name

methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-12-5-3-4-10(8-12)15(18)13-9-11(16(19)21-2)6-7-14(13)17/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHCMUKWRQHCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497796
Record name Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68595-46-0
Record name Methyl 4-hydroxy-3-(3-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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